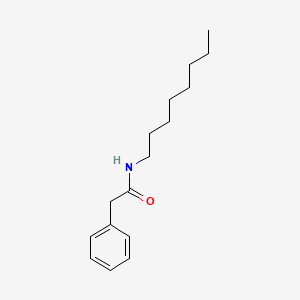![molecular formula C30H26N8O2 B14608220 4-Methoxy-3-[(E)-(2,4,6-trianilinopyrimidin-5-yl)diazenyl]benzamide CAS No. 61038-75-3](/img/structure/B14608220.png)
4-Methoxy-3-[(E)-(2,4,6-trianilinopyrimidin-5-yl)diazenyl]benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Methoxy-3-[(E)-(2,4,6-trianilinopyrimidin-5-yl)diazenyl]benzamide is an organic compound with a complex structure that includes a methoxy group, a benzamide moiety, and a diazenyl linkage to a pyrimidine ring substituted with aniline groups
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methoxy-3-[(E)-(2,4,6-trianilinopyrimidin-5-yl)diazenyl]benzamide typically involves multiple steps, starting from readily available precursors. One common approach is the diazotization of 4-methoxybenzamide followed by coupling with 2,4,6-trianilinopyrimidine. The reaction conditions often require an acidic medium and controlled temperatures to ensure the formation of the desired diazenyl linkage.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
化学反应分析
Types of Reactions
4-Methoxy-3-[(E)-(2,4,6-trianilinopyrimidin-5-yl)diazenyl]benzamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or acids.
Reduction: The diazenyl linkage can be reduced to form amines.
Substitution: The aniline groups on the pyrimidine ring can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using sodium borohydride.
Substitution: Electrophiles such as halogens or nitro groups in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Formation of 4-methoxybenzaldehyde or 4-methoxybenzoic acid.
Reduction: Formation of 4-methoxyaniline and 2,4,6-trianilinopyrimidine.
Substitution: Formation of various substituted aniline derivatives.
科学研究应用
4-Methoxy-3-[(E)-(2,4,6-trianilinopyrimidin-5-yl)diazenyl]benzamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific proteins or enzymes.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of dyes and pigments due to its vibrant color properties.
作用机制
The mechanism of action of 4-Methoxy-3-[(E)-(2,4,6-trianilinopyrimidin-5-yl)diazenyl]benzamide involves its interaction with molecular targets such as enzymes or receptors. The diazenyl linkage can undergo cleavage, releasing active intermediates that can modulate biological pathways. The aniline groups on the pyrimidine ring may also participate in hydrogen bonding or π-π interactions with target proteins, influencing their activity.
相似化合物的比较
Similar Compounds
4-Methoxybenzamide: Lacks the diazenyl and pyrimidine moieties, making it less complex.
2,4,6-Trianilinopyrimidine: Lacks the methoxybenzamide moiety, affecting its overall reactivity and applications.
4-Methoxy-3-[(E)-(2,4,6-trianilinopyrimidin-5-yl)diazenyl]aniline: Similar structure but with an aniline group instead of a benzamide moiety.
Uniqueness
4-Methoxy-3-[(E)-(2,4,6-trianilinopyrimidin-5-yl)diazenyl]benzamide is unique due to its combination of functional groups, which confer specific chemical reactivity and biological activity. The presence of the methoxy group, diazenyl linkage, and pyrimidine ring with aniline substitutions makes it a versatile compound for various applications.
属性
CAS 编号 |
61038-75-3 |
|---|---|
分子式 |
C30H26N8O2 |
分子量 |
530.6 g/mol |
IUPAC 名称 |
4-methoxy-3-[(2,4,6-trianilinopyrimidin-5-yl)diazenyl]benzamide |
InChI |
InChI=1S/C30H26N8O2/c1-40-25-18-17-20(27(31)39)19-24(25)37-38-26-28(32-21-11-5-2-6-12-21)35-30(34-23-15-9-4-10-16-23)36-29(26)33-22-13-7-3-8-14-22/h2-19H,1H3,(H2,31,39)(H3,32,33,34,35,36) |
InChI 键 |
PVEXTSNHFVYFGP-UHFFFAOYSA-N |
规范 SMILES |
COC1=C(C=C(C=C1)C(=O)N)N=NC2=C(N=C(N=C2NC3=CC=CC=C3)NC4=CC=CC=C4)NC5=CC=CC=C5 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2-Methyl-6,10-dithiaspiro[4.5]decan-1-one](/img/structure/B14608140.png)

![1,1'-{[5,6-Bis(4-methoxyphenyl)-1,2,4-triazin-3-yl]azanediyl}di(propan-2-ol)](/img/structure/B14608164.png)






![5,9-Bis(ethylamino)-10-methylbenzo[a]phenoxazin-7-ium](/img/structure/B14608204.png)
![N,N,6-Trimethyl-4H-furo[3,2-B]indole-2-carboxamide](/img/structure/B14608206.png)

![Acetic acid, [(4,5-dihydro-4,5-diphenyl-1H-imidazol-2-yl)thio]-](/img/structure/B14608225.png)
